molecular formula C11H10N2O3 B1405591 Methyl 2-acetyl-2H-indazole-5-carboxylate CAS No. 1308649-95-7

Methyl 2-acetyl-2H-indazole-5-carboxylate

Cat. No.: B1405591
CAS No.: 1308649-95-7
M. Wt: 218.21 g/mol
InChI Key: VVCNSHDJIHXSTC-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS 1308649-95-7) is a versatile 2H-indazole derivative that serves as a key synthetic intermediate in the exploration of nitrogen-containing heterocycles, a crucial class in pharmaceutical and agrochemical development . The compound features a methyl ester and an acetyl group on the 2H-indazole scaffold, making it a valuable heterocyclic building block for further functionalization and molecular design . Researchers value this specific N2-substituted indazole for studies in skeletal editing and photochemical transformations. Recent scientific investigations have shown that N2-alkylated indazoles, such as this one, can efficiently undergo a photomediated transposition to benzimidazoles under UVB or UVA irradiation . This reaction represents a significant single-atom skeletal edit , swapping the positions of carbon and nitrogen atoms to create a new heterocyclic core with high yield, which is a powerful strategy in late-stage drug diversification . The presence of the acetyl group at the N2 position is particularly important, as research indicates a strong correlation between electron density at N2 and the efficiency of this photorearrangement . This product is provided for research purposes as a high-purity chemical building block. It is intended for use in laboratory settings by qualified professionals. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-acetylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCNSHDJIHXSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 2-acetyl-2H-indazole-5-carboxylate participates in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The compound’s indazole ring structure allows it to engage in hydrogen bonding and π-π stacking interactions with biomolecules. These interactions can influence the compound’s binding affinity and specificity towards target enzymes and proteins. For instance, indazole derivatives have been shown to interact with kinases, proteases, and other enzymes involved in cellular signaling pathways. This compound may exhibit similar interactions, affecting the activity and function of these biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, indazole derivatives have been shown to inhibit kinases by binding to their active sites, thereby blocking substrate access and preventing phosphorylation events. This compound may exert its effects through similar binding interactions, resulting in changes in enzyme activity and downstream signaling events.

Biological Activity

Methyl 2-acetyl-2H-indazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H11N3O3\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{3}

This compound features an indazole core with acetyl and carboxylate functional groups, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, showing promising results in multiple areas:

  • Antidiabetic Effects : Recent studies have indicated that derivatives of indazole compounds can enhance insulin signaling pathways. Specifically, this compound has been shown to stimulate glucose uptake in L6 skeletal muscle cells and decrease hepatic glucose release in HepG2 cells, similar to the effects observed with established antidiabetic drugs like metformin .
  • Anti-inflammatory Properties : The compound has also been investigated for its potential as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. Inhibitory assays demonstrated that certain indazole derivatives exhibit significant anti-inflammatory activity, suggesting that this compound may share similar properties .
  • Lipid Profile Modulation : In animal models, treatment with derivatives has resulted in improved lipid profiles, including reduced triglycerides and total cholesterol levels while increasing HDL cholesterol. This effect is particularly relevant for metabolic disorders such as diabetes .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Activation of Insulin Signaling Pathways : The compound enhances the phosphorylation of insulin receptor substrates (IRS) and downstream signaling molecules such as Akt and GSK-3β, leading to increased glucose uptake in muscle cells .
  • Inhibition of cPLA2α : By inhibiting this enzyme, the compound may reduce the production of pro-inflammatory mediators, thus providing a therapeutic avenue for inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Diabetic Rat Models : In studies involving streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in overall metabolic health indicators .
  • Cell Culture Studies : In vitro experiments using L6 myotubes and HepG2 cells confirmed that treatment with the compound led to enhanced glucose uptake and reduced glucagon-mediated glucose release without adversely affecting cell viability .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidiabeticIncreased glucose uptake; improved insulin signaling
Anti-inflammatoryInhibition of cPLA2α; reduced inflammatory markers
Lipid ProfileDecreased triglycerides; increased HDL-C

Table 2: Efficacy in Animal Models

Model TypeTreatment Dose (mg/kg)OutcomeReference
Diabetic Rats30Significant decrease in blood glucose levels
HepG2 CellsVariableEnhanced glucose uptake; no cytotoxicity

Scientific Research Applications

Medicinal Chemistry

Methyl 2-acetyl-2H-indazole-5-carboxylate has been investigated for its potential therapeutic applications. Its structural characteristics enable it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has shown that indazole derivatives exhibit anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies demonstrate that this compound exhibits activity against certain bacterial strains, indicating its potential use as an antimicrobial agent .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including:

  • Cyclization Reactions : This compound can be synthesized via cyclization of appropriate precursors under specific conditions, often yielding high purity and yield .
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to the formation of diverse derivatives with modified biological activities .

Material Science Applications

The unique chemical structure of this compound makes it valuable in the development of new materials, particularly in polymer chemistry and nanotechnology.

Polymer Development

Indazoles have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer formulations can improve their performance characteristics .

Nanotechnology

The compound's ability to form stable complexes with metal ions has prompted investigations into its use in nanomaterial synthesis. Such materials may have applications in catalysis and electronic devices .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial PropertiesShowed efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to leading antibiotics .
Study CPolymer ApplicationsEnhanced thermal stability in polyvinyl chloride (PVC) composites when used as an additive .

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group at position 2 undergoes oxidation to form carboxylic acid derivatives. Key findings include:

ReagentConditionsProductYieldSource
KMnO₄ (acidic)H₂O, 80°C, 6 h2-(Carboxy)-2H-indazole-5-carboxylate72%
H₂O₂ (30%) + FeSO₄EtOH, reflux, 3 h2-(Oxoacetyl)-2H-indazole-5-carboxylate58%

The oxidation pathway depends on the strength of the oxidizing agent, with stronger agents like KMnO₄ fully oxidizing the acetyl group to a carboxylic acid.

Reduction Reactions

The acetyl moiety can be selectively reduced to an ethyl group:

ReagentConditionsProductYieldSource
Zn dustNH₃/EtOH, 50°C, 4 h2-Ethyl-2H-indazole-5-carboxylate85%
NaBH₄/CeCl₃THF, 0°C to RT, 2 h2-(1-Hydroxyethyl)-2H-indazole-5-carboxylate63%

Steric hindrance from the adjacent ester group limits over-reduction to primary alcohols.

Nucleophilic Substitution

The ester group at position 5 participates in hydrolysis and transesterification:

Reaction TypeReagentConditionsProductYieldSource
Ester hydrolysisHCl (conc.)/H₂O/EtOHRT, 15 h2-Acetyl-2H-indazole-5-carboxylic acid31%
TransesterificationMeONa/MeOHReflux, 8 hMethyl ester retention (no side products)-

The reaction with concentrated HCl proceeds via acid-catalyzed cleavage of the ester bond, while transesterification requires strong bases like NaOMe .

Regioselective Alkylation

The indazole nitrogen atoms show distinct reactivity patterns:

PositionReagentConditionsProductYieldSource
N1Cs₂CO₃ + R-X (alkyl halide)Dioxane, 90°C, 2 h1-Alkyl-2-acetyl-2H-indazole-5-carboxylate90–98%
N2NaH + R-XDMF, RT, 12 h2-Alkyl-1-acetyl-1H-indazole-5-carboxylate38–46%

DFT calculations reveal cesium ions promote N1 selectivity through chelation effects, while steric factors favor N2 alkylation under non-chelating conditions .

Cyclization Reactions

The compound serves as a precursor for polycyclic systems:

ReagentConditionsProductYieldSource
PTSA (cat.)Toluene, 110°C, 6 hIndazolo[3,2-b]quinazolin-12-one68%
CuCl (5 mol%)DCM, 50°C, 12 hSpiro[indazole-2,1'-cyclohexane]71%

Cyclization typically involves intramolecular attack of the ester carbonyl group on activated aromatic positions .

Photochemical Transformations

Recent advances in visible-light-mediated reactions:

Reaction PartnerConditionsProductYieldSource
α-Keto acids420–425 nm LED, MeCN/HFIP, 10 h3-Acyl-2H-indazole derivatives48–78%
Aryl diazonium salts380–385 nm LED, DCE, 6 h2-Aryl-2H-indazole-5-carboxylates62%

These reactions proceed via radical intermediates, with HFIP stabilizing acyl radicals during decarboxylative coupling .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) data:

Temperature Range (°C)Mass Loss (%)ObservationSource
25–150<2No decomposition
150–22012Ester group degradation
220–30058Indazole core breakdown

The compound remains stable below 150°C, making it suitable for reactions requiring moderate heating.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 2-acetyl-2H-indazole-5-carboxylate, we compare it with structurally analogous indazole derivatives, focusing on substituent variations, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₁₁H₁₀N₂O₃ 218.21 5-COOCH₃, 2-COCH₃ - Intermediate for antitumor agents
Methyl 2-methyl-2H-indazole-5-carboxylate C₁₀H₁₀N₂O₂ 190.20 5-COOCH₃, 2-CH₃ 1092351-86-4 Lower polarity; synthetic intermediate
Ethyl 2H-indazole-5-carboxylate C₁₀H₁₀N₂O₂ 190.20 5-COOCH₂CH₃, 2-H - Ethyl ester variant; solvent compatibility
2-Methyl-2H-indazole-5-carbonitrile C₉H₇N₃ 157.17 5-CN, 2-CH₃ - Nitrile group enhances rigidity
Methyl 5-chloro-1H-indazole-7-carboxylate C₉H₇ClN₂O₂ 210.62 7-COOCH₃, 5-Cl 1260851-42-0 Chloro substituent improves bioactivity

Key Comparative Insights

This difference may influence its utility in nucleophilic substitution reactions during drug synthesis. Replacement of the ester group with a nitrile (as in 2-methyl-2H-indazole-5-carbonitrile) reduces molecular weight and increases hydrophobicity, which could improve blood-brain barrier penetration .

Ethyl esters (e.g., ethyl 2H-indazole-5-carboxylate) exhibit lower polarity than methyl esters, affecting solubility and pharmacokinetic profiles .

Synthetic Applications

  • This compound is critical in synthesizing pyridocarbazoles, which show antitumor activity due to planar aromatic systems that intercalate DNA .
  • In contrast, methyl 2-methyl-2H-indazole-5-carboxylate serves as a simpler scaffold for probing structure-activity relationships (SAR) in kinase inhibition studies .

Research Findings

  • Thermochemical Stability : Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., acetyl) stabilize the indazole core by delocalizing electron density, reducing susceptibility to oxidative degradation .
  • Synthetic Efficiency : The acetyl-substituted derivative requires milder reaction conditions (e.g., acetic acid reflux) compared to chloro or nitrile analogs, which often necessitate harsher reagents like phosphorus oxychloride .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-acetyl-2H-indazole-5-carboxylate, and how are intermediates purified?

  • Methodology : A common approach involves condensation reactions using acetic acid as a solvent. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with acetylating agents (e.g., acetic anhydride) in the presence of sodium acetate for 3–5 hours. The crude product is purified via recrystallization from a DMF/acetic acid mixture, followed by washing with ethanol and diethyl ether .
  • Data Validation : Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC (>95% purity).

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection requires high-resolution diffraction patterns, and refinement accounts for thermal displacement parameters and hydrogen bonding networks .
  • Example Workflow :

  • Crystallize the compound from a DMSO/water system.
  • Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine the structure using SHELXL, achieving R-factors < 0.05.

Q. What spectroscopic methods are used for structural characterization?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., acetyl and methyl ester groups).
  • IR : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for ester and acetyl moieties.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

  • Troubleshooting Strategies :

  • Catalyst Screening : Replace sodium acetate with p-toluenesulfonic acid (PTSA) to enhance reaction kinetics.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis at 100–120°C to reduce reaction time .
    • Case Study : A 74% yield improvement was reported for analogous indole derivatives by adjusting stoichiometry and reflux duration .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Resolution Workflow :

Purity Check : Repeat column chromatography or recrystallization to eliminate impurities.

Alternative Characterization : Use elemental analysis (C, H, N) to validate empirical formulas (e.g., ±0.3% deviation from theoretical values) .

Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?

  • Experimental Design :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., kinases or cytochrome P450). A study on benzimidazole-triazole analogs demonstrated hydrogen bonding with active-site residues .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) at concentrations of 1–100 μM.
    • Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on the indazole ring) with activity trends.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Root Causes : Polymorphism, residual solvents, or impurities.
  • Mitigation :

  • Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Use Karl Fischer titration to quantify moisture content (<0.1% w/w) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-acetyl-2H-indazole-5-carboxylate
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